molecular formula C16H15Cl3N2O B5434077 4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine

4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine

Katalognummer B5434077
Molekulargewicht: 357.7 g/mol
InChI-Schlüssel: DTCUDNNVDRCUJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and autoimmune disorders. This compound belongs to the class of kinase inhibitors, which are molecules that target specific enzymes involved in cell signaling pathways.

Wirkmechanismus

4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine exerts its pharmacological effects by binding to the ATP-binding site of specific kinases, thereby inhibiting their activity. This leads to a disruption of cell signaling pathways that are involved in cell proliferation, survival, and differentiation. This compound has been shown to have a high selectivity for its target kinases, reducing the risk of off-target effects.
Biochemical and physiological effects:
This compound has been shown to have a potent antitumor activity in various cancer cell lines, including lymphoma, leukemia, and solid tumors. This compound induces cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth and metastasis. This compound has also been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine is its high selectivity for its target kinases, which reduces the risk of off-target effects. This compound also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, such as its limited solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the development of 4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine and other kinase inhibitors. One of the main challenges is to identify new targets and pathways that can be targeted by these compounds, in order to overcome resistance and improve efficacy. Another direction is the development of combination therapies that can enhance the activity of kinase inhibitors, such as immunotherapy and chemotherapy. Finally, there is a need for the development of new formulations and delivery systems that can improve the solubility and bioavailability of these compounds.

Synthesemethoden

The synthesis of 4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine involves several steps, including the preparation of the starting materials and the coupling of the different components. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The chemical structure of this compound has been confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine has been extensively studied in preclinical models of cancer and autoimmune diseases, showing promising results in terms of efficacy and safety. In particular, this compound has been shown to inhibit the activity of several kinases that are involved in the progression of these diseases, such as BTK, ITK, and JAK3. This compound has also been tested in combination with other therapies, such as chemotherapy and immunotherapy, with synergistic effects.

Eigenschaften

IUPAC Name

4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N2O/c17-13-5-4-11(8-14(13)18)15-10-21(6-7-22-15)9-12-2-1-3-16(19)20-12/h1-5,8,15H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCUDNNVDRCUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=NC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.